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Compound of Interest

Compound Name:
8-methoxy-2H-chromene-3-

carbonitrile

Cat. No.: B1362059 Get Quote

The chromene ring system, a benzopyran moiety, is a cornerstone in the architecture of

numerous natural products and synthetic molecules of therapeutic interest.[1] Its inherent

structural features allow for diverse functionalization, leading to a wide spectrum of

pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and

neuroprotective effects.[1][2][3] This guide focuses specifically on derivatives of the 8-
methoxy-2H-chromene-3-carbonitrile scaffold, a class of compounds demonstrating

significant promise, particularly in oncology and infectious disease research. We will delve into

the synthesis, mechanisms of action, and key biological activities of these molecules, providing

field-proven insights and detailed experimental protocols to empower further investigation.

Synthetic Strategy: Efficient Assembly via Multi-
Component Reactions
The synthesis of the 8-methoxy-chromene-3-carbonitrile core is most effectively achieved

through a one-pot, three-component domino reaction.[4][5] This elegant approach combines an

aldehyde, malononitrile, and a substituted phenol (in this case, a methoxy-substituted naphthol

or phenol) in the presence of a basic catalyst.[5][6] The causality behind this choice of strategy

is its high atom economy, operational simplicity, and the ability to generate molecular diversity

rapidly by varying the aldehyde component.

The reaction typically proceeds through an initial Knoevenagel condensation between the

aldehyde and malononitrile, followed by a Michael addition of the phenol, and subsequent
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intramolecular cyclization and dehydration to yield the final chromene product.[7]

Synthesis Workflow
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Caption: General workflow for the synthesis of 8-methoxy-chromene derivatives.

Anticancer Activity: A Multi-Pronged Assault on
Malignant Cells
Derivatives of 8-methoxy-chromene-3-carbonitrile have emerged as potent cytotoxic agents

against a panel of human cancer cell lines.[5][8][9] The presence of a halogen-substituted

phenyl ring at the 1- or 4-position often enhances this activity.[5][10]

A comprehensive study on a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-

carbonitriles revealed significant cytotoxic effects against triple-negative breast cancer (MDA-
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MB-231), lung carcinoma (A549), cervical cancer (HeLa), and hepatocellular carcinoma (Hep

G2) cells.[5]

Mechanism of Action: Induction of Oxidative Stress and
Apoptosis
The primary anticancer mechanism for this class of compounds involves the induction of

apoptosis through the intrinsic mitochondrial pathway.[5] This is not a random cytotoxic effect

but a targeted process initiated by specific intracellular events. The choice to investigate

reactive oxygen species (ROS) and mitochondrial membrane potential (ΔΨm) is based on the

well-established role of mitochondria as central regulators of apoptosis.

The proposed signaling cascade is as follows:

Increased Mitochondrial Superoxide: The chromene derivatives trigger a significant increase

in mitochondrial superoxide levels, a key type of ROS.[5]

Decreased Mitochondrial Membrane Potential (ΔΨm): The surge in ROS leads to

mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane

potential.[5]

Caspase Activation: This mitochondrial disruption results in the release of pro-apoptotic

factors into the cytoplasm, leading to the activation of executioner caspases, specifically

caspase 3 and 7.[5]

Apoptosis: Activated caspase 3/7 orchestrate the systematic dismantling of the cell, leading

to programmed cell death, or apoptosis.[5]

Furthermore, these compounds can induce cell cycle arrest, primarily in the S and G2/M

phases, preventing cancer cells from progressing through division and proliferating.[5]
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Caption: Proposed anticancer mechanism of action for 8-methoxy-chromene derivatives.

Quantitative Data: Cytotoxicity Profile
The cytotoxic potential is quantified by the half-maximal inhibitory concentration (IC₅₀),

representing the drug concentration required to inhibit the growth of 50% of the cell population.
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Compound Cancer Cell Line IC₅₀ (µM) Reference

3-amino-1-(4-

fluorophenyl)-8-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

MDA-MB-231 (Breast) 2.5 [5]

3-amino-1-(3-

chlorophenyl)-8-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

MDA-MB-231 (Breast) 1.8 [5]

3-amino-1-(3-

chlorophenyl)-8-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

A549 (Lung) 2.2 [5]

3-amino-1-(4-

chlorophenyl)-8-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

HeLa (Cervical) 2.9 [5]

3-amino-1-(4-

bromophenyl)-8-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

MIA PaCa-2

(Pancreatic)
2.0 [5]

3-amino-1-(4-

iodophenyl)-8-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

Hep G2 (Liver) 3.1 [5]

Experimental Protocol: MTT Assay for Cell Viability
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard

colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell

viability. This protocol is self-validating through the inclusion of appropriate controls.
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MTT Assay Workflow

1. Seed Cells
(e.g., 1x10^4 cells/well in 96-well plate)

2. Incubate
(24h, 37°C, 5% CO2) to allow attachment

3. Treat Cells
- Test Compound (serial dilutions)

- Vehicle Control (e.g., DMSO)
- Positive Control (e.g., Doxorubicin)

4. Incubate
(48-72h, 37°C, 5% CO2)

5. Add MTT Reagent
(10 µL of 5 mg/mL solution per well)

6. Incubate
(3-4h, 37°C, 5% CO2)

(Formation of formazan crystals)

7. Solubilize Formazan
(Add 100 µL DMSO or Solubilization Buffer)

8. Read Absorbance
(570 nm using a plate reader)

9. Calculate IC50
(Plot % viability vs. log concentration)
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Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
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Antimicrobial Activity: Targeting Pathogenic
Microbes
Beyond their anticancer effects, chromene derivatives have demonstrated significant

antimicrobial properties against a range of pathogenic bacteria and fungi.[4][11] The inclusion

of the cyano group at the 3-position and a methoxy group on the benzene ring appears to be

favorable for this activity.

Mechanism of Action and Spectrum of Activity
While the exact antimicrobial mechanisms can vary, one proposed target is Dihydrofolate

Reductase (DHFR), an essential enzyme in microbial folate synthesis.[12] Molecular docking

studies of a 9-methoxy-1H-benzo[f]chromene-2-carbonitrile derivative showed favorable

binding interactions within the active site of DHFR, suggesting its potential as an inhibitor.[12]

These compounds have shown activity against both Gram-positive bacteria (e.g.,

Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as various

fungal species.[4][12]

Quantitative Data: Antimicrobial Potency
Antimicrobial activity is typically assessed by measuring the zone of inhibition and determining

the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible

microbial growth.
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Compound Microorganism MIC (µg/mL) Reference

3-amino-1-(4-

chlorophenyl)-9-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

Staphylococcus

aureus
7.81 [12]

3-amino-1-(4-

chlorophenyl)-9-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

Bacillus subtilis 15.62 [12]

3-amino-1-(4-

chlorophenyl)-9-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

Escherichia coli 15.62 [12]

3-amino-1-(4-

chlorophenyl)-9-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

Candida albicans 7.81 [12]

3-amino-1-(4-

chlorophenyl)-9-

methoxy-1H-

benzo[f]chromene-2-

carbonitrile

Aspergillus fumigatus 15.62 [12]

Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening technique to evaluate the

antimicrobial activity of a compound.[4][11] Its validity is established by comparing the zone of

inhibition of the test compound against a standard antibiotic.
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Prepare Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is

prepared in sterile saline.

Seed Agar Plates: The inoculum is uniformly spread over the surface of a suitable agar

medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a

sterile swab.

Create Wells: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile

cork borer.

Load Compounds: A fixed volume (e.g., 50-100 µL) of the test compound solution (at a

known concentration), a solvent control (e.g., DMSO), and a positive control (e.g.,

Ciprofloxacin for bacteria, Fluconazole for fungi) are added to separate wells.

Incubate: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for

bacteria; 28°C for 48-72 hours for fungi).

Measure Inhibition Zone: The diameter of the clear zone around each well where microbial

growth is inhibited is measured in millimeters. A larger zone diameter indicates greater

antimicrobial activity.

Other Potential Biological Activities
Exploratory studies suggest the therapeutic potential of 8-methoxy-chromene-3-carbonitrile

derivatives extends to other areas:

Protein Kinase Inhibition: N-benzyl derivatives of 2-amino-8-methoxy-4H-chromene-3-

carbonitrile have shown inhibitory activity against protein kinases such as HsPim1 and

HsHaspin, which are implicated in cancer progression, suggesting an additional mechanism

for their anticancer effects.[13]

Anti-inflammatory Activity: The chromene scaffold is known to be associated with anti-

inflammatory properties.[1] Some derivatives can inhibit the NF-κB pathway and reduce

levels of inflammatory mediators like nitric oxide (NO) and ROS in activated immune cells.

[14]
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Antileishmanial Activity: A related coumarin, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-

chromen-2-one, has demonstrated promising antileishmanial activity, highlighting the

potential of the 8-methoxy-chromene core in combating parasitic diseases.[15]

Conclusion and Future Perspectives
The 8-methoxy-2H-chromene-3-carbonitrile scaffold represents a versatile and highly

promising platform for the development of new therapeutic agents. Its derivatives have

demonstrated robust and mechanistically defined anticancer activity, centered on the induction

of mitochondrial apoptosis, as well as a broad spectrum of antimicrobial effects. The synthetic

accessibility of these compounds via multi-component reactions further enhances their appeal

for drug discovery programs.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance

potency and selectivity, particularly for specific cancer types or microbial strains. In vivo studies

are a critical next step to validate the preclinical efficacy and assess the pharmacokinetic and

safety profiles of lead compounds. The exploration of this scaffold for other therapeutic targets,

including protein kinases and inflammatory mediators, remains a fertile ground for investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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